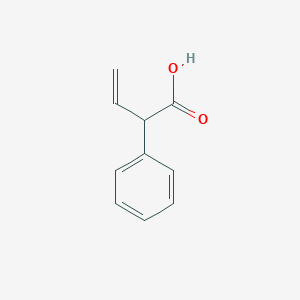

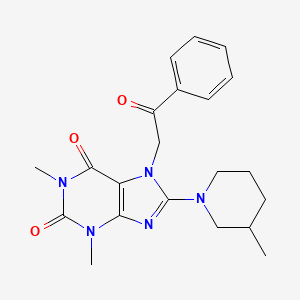

![molecular formula C9H13N3O2S B2386643 6-(propylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1706414-39-2](/img/structure/B2386643.png)

6-(propylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . Synthetic versatility of pyrimidine allows generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, dervatization of pyrimidine nitrogen and substitutions at of carbon at 2, 4, 5, and 6 positions .Molecular Structure Analysis

Pyrimidines are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . The widespread therapeutic applications of pyrimidine may be accounted for its presence in the structure of DNA and RNA .Chemical Reactions Analysis

Pyrimidines exhibit potent anti-inflammatory effects . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis

Pyrimidines are aromatic heterocyclic compounds . They are part of many natural and synthetic compounds and display a range of pharmacological effects .Aplicaciones Científicas De Investigación

Bicyclic [6 + 6] Systems

The compound is a type of bicyclic [6 + 6] system, which is significant in the chemistry of pyrimido [4,5- d ]pyrimidines and pyrimido [5,4- d ]pyrimidines . The study of these systems includes synthesis methods, the reactivities of the substituents linked to the ring carbon and nitrogen atoms, and biological applications .

Anticancer Drug

A series of pyrimidine sulfonamide (PS) derivatives, including this compound, were evaluated as a new type of anticancer drug . The compounds were evaluated for in vitro cytotoxicity against four human cancer cell lines (HeLa, HCT-116, A-549 and HepG2) and the normal human cell line L02 .

Antiproliferative Activity

The antiproliferative activity of compound PS14, a derivative of this compound, was found to be close to that of the anti-cancer drug 5-fluorouracil (5-FU) . The IC 50 values were 15.13±2.20, 19.87±2.01, 12.64±3.22, 22.20±1.34 and 102.46±2.27 μM, respectively .

Apoptosis Induction

The compound was found to induce apoptosis in cancer cells. After treatment with PS14, the percentage of apoptotic cells was 45.30%, 28.2%, 31.00% and 35.20% in HeLa, HCT-116, A-549 and HepG2 cells, respectively .

Cell Cycle Inhibition

The compound was found to inhibit cell proliferation by blocking the cell cycle in the S phase .

PI3Kα Binding

Molecular docking analysis suggested that the compound has good binding with PI3Kα, a protein involved in cell growth and survival .

DNA and RNA Structure

The widespread therapeutic applications of pyrimidine, including this compound, may be accounted for its presence in the structure of DNA and RNA .

5-Halogenated Derivatives

5-halogenated derivatives of pyrimidine, including this compound, were among the first analogs tested for biological activity .

Mecanismo De Acción

Target of Action

Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory activities . They are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Mode of Action

It is known that pyrimidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .

Biochemical Pathways

They are major energy carriers, subunits of nucleic acids, and precursors for the synthesis of nucleotide cofactors such as NAD and SAM .

Pharmacokinetics

The cytotoxic activities of some pyrazolo[3,4-d]pyrimidine analogs have been studied, and they showed superior activities against certain cell lines .

Result of Action

It is known that pyrimidine derivatives can exhibit potent anti-inflammatory effects .

Action Environment

The synthesis of pyrimidines can be influenced by various factors, including the choice of reagents and reaction conditions .

Direcciones Futuras

The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is a key area of focus . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Propiedades

IUPAC Name |

6-propylsulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2S/c1-2-3-15(13,14)12-5-8-4-10-7-11-9(8)6-12/h4,7H,2-3,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGKKBLZGZWCLKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CC2=CN=CN=C2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(propylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

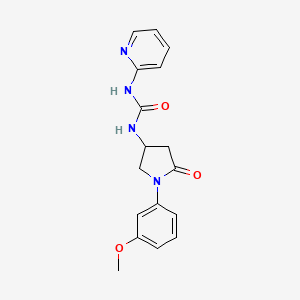

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2386568.png)

![1-[3,3-Bis(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2386571.png)

![N-(5-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2386572.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2386578.png)

![1-(3-((3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2386579.png)

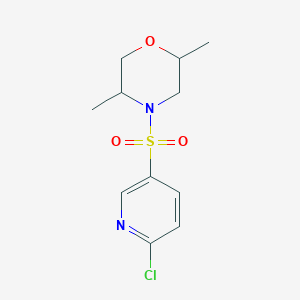

![N-[(4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B2386581.png)

![3-[Methyl(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2386582.png)